molecular formula C6H13NO4S2 B14588758 3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid CAS No. 61470-30-2

3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid

Cat. No.: B14588758
CAS No.: 61470-30-2
M. Wt: 227.3 g/mol
InChI Key: GWPAGWJATXLCMP-UHFFFAOYSA-N
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Description

3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. It is known for its applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid typically involves the reaction of 3-mercaptopropionic acid with 3-aminopropionic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.

    Substitution: The amino and sulfonic acid groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. It can act as a gabamimetic agent, evoking neurological responses similar to those elicited by γ-aminobutyric acid (GABA). This interaction can modulate neurotransmitter activity and influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanesulfonic acid: Known for its gabamimetic properties and use in neurological research.

    Homotaurine: A natural sulfonic acid found in seaweed, studied for its potential therapeutic effects in Alzheimer’s disease.

    Tramiprosate: A sulfated glycosaminoglycan mimetic that targets amyloid β and inhibits its aggregation.

Uniqueness

3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its combination of amino, oxo, and sulfonic acid groups provides versatility in both chemical synthesis and biological applications.

Properties

CAS No.

61470-30-2

Molecular Formula

C6H13NO4S2

Molecular Weight

227.3 g/mol

IUPAC Name

3-(3-amino-3-oxopropyl)sulfanylpropane-1-sulfonic acid

InChI

InChI=1S/C6H13NO4S2/c7-6(8)2-4-12-3-1-5-13(9,10)11/h1-5H2,(H2,7,8)(H,9,10,11)

InChI Key

GWPAGWJATXLCMP-UHFFFAOYSA-N

Canonical SMILES

C(CSCCC(=O)N)CS(=O)(=O)O

Origin of Product

United States

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